molecular formula C5H7N3O2S B8394130 Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR CAS No. 68984-32-7

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR

Cat. No.: B8394130
CAS No.: 68984-32-7
M. Wt: 173.20 g/mol
InChI Key: CFDIVJPYNDPUMS-UHFFFAOYSA-N
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Description

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is an organic compound with the molecular formula C5H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis as well.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the ester and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

68984-32-7

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

methyl 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C5H7N3O2S/c1-8-3(4(9)10-2)6-7-5(8)11/h1-2H3,(H,7,11)

InChI Key

CFDIVJPYNDPUMS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C(=O)OC

Origin of Product

United States

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